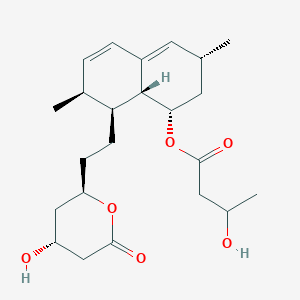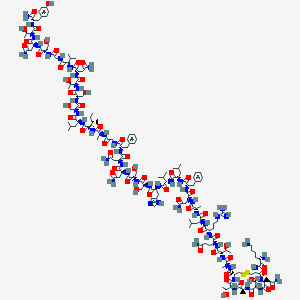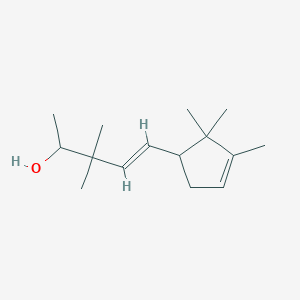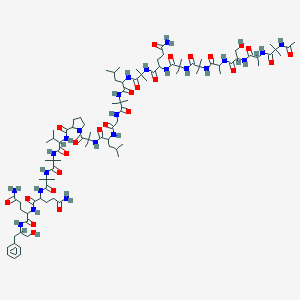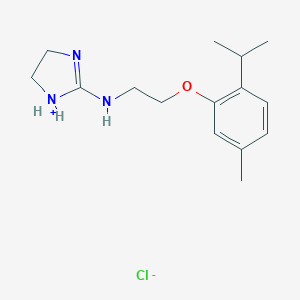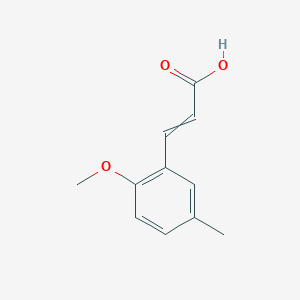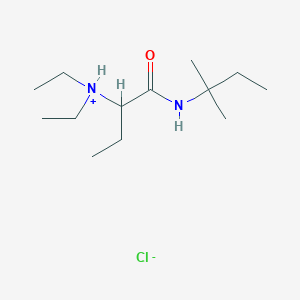
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride, also known as DPBA, is a compound used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. DPBA is a derivative of butyric acid and has been studied extensively for its potential applications in various fields of research.
Mécanisme D'action
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride works by binding to the sigma-1 receptor, which is involved in various cellular processes, including cell survival and stress response. By binding to this receptor, 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride can modulate its activity and potentially provide therapeutic benefits in neurological disorders.
Biochemical and Physiological Effects
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride has been shown to have various biochemical and physiological effects in scientific studies. It has been found to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory. 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride in lab experiments is its ability to selectively bind to the sigma-1 receptor, which allows for more specific and targeted research. However, one limitation is that 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride is not widely available and can be expensive, which may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research involving 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride may have applications in the treatment of psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic benefits of 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride and its mechanisms of action.
Méthodes De Synthèse
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride is synthesized through a multi-step process that involves the reaction of butyric acid with diethylamine and tert-pentyl chloride. The resulting product is then purified through recrystallization and treated with hydrochloric acid to form the hydrochloride salt.
Applications De Recherche Scientifique
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride has been used in scientific research for its ability to selectively bind to certain receptors in the brain. It has been studied for its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
108901-43-5 |
|---|---|
Nom du produit |
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride |
Formule moléculaire |
C13H29ClN2O |
Poids moléculaire |
264.83 g/mol |
Nom IUPAC |
diethyl-[1-(2-methylbutan-2-ylamino)-1-oxobutan-2-yl]azanium;chloride |
InChI |
InChI=1S/C13H28N2O.ClH/c1-7-11(15(9-3)10-4)12(16)14-13(5,6)8-2;/h11H,7-10H2,1-6H3,(H,14,16);1H |
Clé InChI |
UOPPBKFOJDRKJF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC(C)(C)CC)[NH+](CC)CC.[Cl-] |
SMILES canonique |
CCC(C(=O)NC(C)(C)CC)[NH+](CC)CC.[Cl-] |
Synonymes |
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



